molecular formula C7H7Cl2F2NO B1625820 3-Chloro-4-(difluoromethoxy)aniline hydrochloride CAS No. 115700-24-8

3-Chloro-4-(difluoromethoxy)aniline hydrochloride

Cat. No.: B1625820
CAS No.: 115700-24-8
M. Wt: 230.04 g/mol
InChI Key: GSJYGXSDWZQIQN-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)aniline hydrochloride: is a chemical compound with the molecular formula C7H6ClF2NO.ClH. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis .

Safety and Hazards

3-Chloro-4-(difluoromethoxy)aniline hydrochloride is considered hazardous . It’s important to handle it with appropriate safety measures. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-chloro-4-(difluoromethoxy)aniline hydrochloride typically involves large-scale synthesis using the above-mentioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-(difluoromethoxy)aniline hydrochloride can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-chloro-4-(difluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and difluoromethoxy groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-Chloro-4-(trifluoromethoxy)aniline hydrochloride
  • 3-Chloro-4-(methoxy)aniline hydrochloride
  • 3-Chloro-4-(ethoxy)aniline hydrochloride

Comparison: Compared to its analogs, 3-chloro-4-(difluoromethoxy)aniline hydrochloride exhibits unique properties due to the presence of the difluoromethoxy group. This group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interaction with molecular targets. The difluoromethoxy group also enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO.ClH/c8-5-3-4(11)1-2-6(5)12-7(9)10;/h1-3,7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJYGXSDWZQIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516111
Record name 3-Chloro-4-(difluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115700-24-8
Record name 3-Chloro-4-(difluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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